(5-Bromo-6-methoxypyridin-2-yl)methanol
Description
(5-Bromo-6-methoxypyridin-2-yl)methanol (CAS: 1206776-83-1) is a brominated pyridine derivative with a methoxy group at position 6 and a hydroxymethyl group at position 2. Its molecular weight is 218.05 g/mol, and it is listed with a purity of ≥95% .
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(5-bromo-6-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-3,10H,4H2,1H3 |
InChI Key |
IPYSYFWGLWUGKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
The compound is compared to pyridine derivatives with analogous functional groups but differing substituent positions or halogens. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weights based on standard atomic masses where data was absent in evidence.
Key Differences and Implications
Positional Isomerism: The target compound and (6-Bromo-5-methoxypyridin-2-yl)methanol are positional isomers, differing in bromine and methoxy group placement. This affects electronic distribution and reactivity. For instance, bromine at position 5 may influence regioselectivity in Suzuki-Miyaura couplings compared to position 6 .
Functional Group Simplification: (6-Methoxypyridin-2-yl)methanol lacks bromine, making it less versatile for halogen-mediated reactions but more suitable as a precursor for non-halogenated derivatives .
Physical Properties: (6-Bromo-pyridin-2-yl)methanol has a lower molecular weight (188.02 vs. 218.05) and defined melting/boiling points, suggesting differences in crystallinity and solubility compared to the target compound .
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